Lipophilicity vs. Non-Fluorinated 5-Methyl Analogue
The presence of the 7‑fluoro substituent increases calculated LogP by approximately 0.14 log units compared with the non‑fluorinated 5‑methylisoquinoline-1‑carbonitrile . This difference, while modest, is consistent with the well‑established effect of aromatic fluorination on lipophilicity and can be relevant for tissue distribution and membrane permeation predictions [1].
| Evidence Dimension | Calculated octanol‑water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.554 (Leyan computational prediction) |
| Comparator Or Baseline | 5‑Methylisoquinoline‑1‑carbonitrile: LogP = 2.415 (Chemscene computational prediction) |
| Quantified Difference | ΔLogP ≈ +0.14 (Target – Comparator) |
| Conditions | Computational LogP predictions; both values obtained from vendor technical datasheets using standard cheminformatics algorithms. |
Why This Matters
In lead-optimisation campaigns, a ΔLogP of ~0.14 can measurably influence predicted membrane permeability and tissue distribution, making the fluorinated analogue a pharmacokinetically distinct choice from the des‑fluoro parent [1].
- [1] Gillis EP, Eastman KJ, Hill MD, Donnelly DJ, Meanwell NA. Applications of fluorine in medicinal chemistry. J Med Chem. 2015;58(21):8315‑8359. View Source
